1alpha-Hydroxyvitamin D5 1alpha-Hydroxyvitamin D5 1alpha-Hydroxyvitamin D5 (CARD-024) has been used in trials studying the treatment of Drug Safety and Heart; Disease, Activity.
Brand Name: Vulcanchem
CAS No.: 187935-17-7
VCID: VC1883046
InChI: InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22-,25-,26-,27+,28+,29-/m1/s1
SMILES: CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C
Molecular Formula: C29H48O2
Molecular Weight: 428.7 g/mol

1alpha-Hydroxyvitamin D5

CAS No.: 187935-17-7

Cat. No.: VC1883046

Molecular Formula: C29H48O2

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

1alpha-Hydroxyvitamin D5 - 187935-17-7

Specification

CAS No. 187935-17-7
Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22-,25-,26-,27+,28+,29-/m1/s1
Standard InChI Key NWFOBODUYTUMNC-VPSCEVSQSA-N
Isomeric SMILES CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C
SMILES CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C
Canonical SMILES CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C

Introduction

Chemical Properties and Structure

1alpha-Hydroxyvitamin D5 is characterized by the molecular formula C29H48O2 and a molecular weight of 428.7 g/mol . The compound is structurally similar to other vitamin D analogs but contains an ethyl group at position 24 of the side chain, distinguishing it from the more common vitamin D3 derivatives. This structural modification contributes to its unique pharmacological profile and improved safety characteristics.

Identification and Nomenclature

The compound is registered with various identifiers in chemical databases:

PropertyValue
PubChem CID10025615
Registry Number187935-17-7
Alternative NamesCARD-024, MN-201, 1alpha-hydroxy-24-ethylcholecalciferol
IUPAC Name(1R,3S,5Z)-5-(2-((1R,3aS,4E,7aR)-1-((2R,5R)-5-ethyl-6-methylheptan-2-yl)-7a-methyl-octahydro-1H-inden-4-ylidene)ethylidene)-4-methylidenecyclohexane-1,3-diol
Molecular Weight428.7 g/mol

Table 1: Chemical identification and properties of 1alpha-Hydroxyvitamin D5

Pharmacological Profile

1alpha-Hydroxyvitamin D5 demonstrates a significantly improved safety profile compared to traditional vitamin D3 analogs, particularly with regard to its calcemic effects. Research has confirmed that 1alpha,25-dihydroxyvitamin D3 is approximately fourfold more calcemic than 1alpha-Hydroxyvitamin D5 at equivalent doses . This reduced calcemic activity represents a key advantage for potential therapeutic applications, as hypercalcemia has been a limiting factor in the clinical use of vitamin D analogs.

The pharmacokinetic properties of 1alpha-Hydroxyvitamin D5 have been investigated in animal models, revealing favorable characteristics including appropriate bioavailability and metabolic stability. Studies in rats demonstrated that the effects of 1alpha-Hydroxyvitamin D5 are reversible, with serum calcium levels and renal mineralization returning to baseline within two weeks after discontinuation of treatment .

Research Applications

Chemoprevention Studies

1alpha-Hydroxyvitamin D5 has shown significant potential as a chemopreventive agent, particularly in studies involving mammary carcinogenesis. In the mouse mammary gland organ culture (MMOC) model, treatment with 1alpha-Hydroxyvitamin D5 resulted in dose-dependent inhibition of 7,12-dimethylbenz[a]anthracene (DMBA)-induced preneoplastic lesions . This inhibitory effect was observed across a concentration range of 0.01-10.0 μM without evidence of toxicity, whereas the vitamin D3 analog 1alpha,25-dihydroxyvitamin D3, while potent, exhibited toxicity at concentrations of 1.0 μM or higher .

The chemopreventive efficacy of 1alpha-Hydroxyvitamin D5 appears to be mediated through multiple mechanisms, including modulation of cell differentiation and proliferation. Treatment with this compound induces the expression of vitamin D receptor (VDR) and transforming growth factor-beta1 (TGF-beta1) in mammary tissues, which may contribute to its anticarcinogenic effects .

Cancer Treatment Research

Beyond chemoprevention, 1alpha-Hydroxyvitamin D5 has been evaluated for potential therapeutic applications in established cancer models. In vitro studies using various breast cancer cell lines have demonstrated significant antiproliferative activity. The compound's effects appear to be dependent on the molecular characteristics of the target cells, with particularly pronounced activity in those expressing estrogen receptor (ER), progesterone receptor (PR), and vitamin D receptor (VDR) .

In ER+, PR+, VDR+ breast cancer cell lines such as BT474, 1alpha-Hydroxyvitamin D5 induces both cell differentiation and apoptosis, while in ER-, PR-, VDR+ lines, it primarily promotes differentiation without significant apoptotic effects . These observations suggest a potential for targeted therapy based on tumor receptor status.

Cell LineReceptor StatusResponse to 1α(OH)D5
BT474ER+, PR+, VDR+G1 arrest, apoptosis, differentiation
MCF7ER+, PR+, VDR+Antiproliferative effect, differentiation
T47DER+, PR+, VDR+Dose-dependent inhibition of proliferation, differentiation
MDA-MB-231VDR-Minimal response
MCF12F (normal)-No antiproliferative effect or cell cycle arrest

Table 2: Differential responses of breast cancer cell lines to 1alpha-Hydroxyvitamin D5

In vivo studies using xenograft models have further supported the anticancer potential of 1alpha-Hydroxyvitamin D5. When administered in the diet of athymic mice bearing human breast cancer xenografts, the compound suppressed tumor growth in most experiments, particularly those involving VDR-positive cancer cells . Notably, these growth-inhibitory effects were achieved without apparent side effects in the treated animals.

Mechanism of Action

Cell Cycle Regulation and Differentiation

Treatment with 1alpha-Hydroxyvitamin D5 induces G1 arrest in susceptible breast cancer cell lines, as demonstrated in BT474 cells following exposure to 1 μM of the compound for 7 days . This cell cycle arrest is associated with changes in cell differentiation markers, including increased expression of casein and enhanced lipid production . These effects are comparable to those observed with 1,25-dihydroxyvitamin D3, suggesting a similar mode of action despite structural differences.

The induction of differentiation by 1alpha-Hydroxyvitamin D5 is particularly significant in the context of cancer therapy, as it represents a potential mechanism for converting malignant cells toward a more normal phenotype. In breast cancer models, treatment with this compound leads to the expression of casein and lipid, characteristics typical of normal lactating mammary glands .

Apoptosis Induction

In addition to promoting differentiation, 1alpha-Hydroxyvitamin D5 has demonstrated the ability to induce apoptosis in certain breast cancer cell lines. This pro-apoptotic effect appears to be selective for cells that are positive for ER, PR, and VDR, suggesting a complex interplay between these receptor systems in mediating the compound's anticancer effects .

Molecular Mediators

The molecular mechanisms underlying the biological effects of 1alpha-Hydroxyvitamin D5 involve several key mediators. Treatment with this compound induces the expression of VDR itself, potentially creating a positive feedback loop that enhances its efficacy. Additionally, it increases the expression of TGF-beta1, a cytokine known for its role in regulating cell growth, differentiation, and apoptosis .

Other molecular targets affected by 1alpha-Hydroxyvitamin D5 include intercellular adhesion molecule-1 (ICAM-1) and nm23, as well as various biomarkers associated with breast cancer cell differentiation . These diverse molecular effects contribute to the compound's multifaceted anticancer activity.

Parameter1α(OH)D51,25(OH)2D3
Maximum Tolerated Dietary Dose≥100 μg/kg<12.8 μg/kg
Effect on Body WeightIncreased at 50 μg/kgDecreased at 12.8 μg/kg
HypercalcemiaAt higher dosesAt lower doses
ReversibilityComplete within 2 weeksNot specified

Table 3: Comparative toxicity profile of 1alpha-Hydroxyvitamin D5 versus 1,25-dihydroxyvitamin D3

Studies in rats have shown no serious toxic effects from 1alpha-Hydroxyvitamin D5 administration. No mortality or adverse treatment-related clinical signs were observed during the course of these studies. While increased serum calcium levels were noted at high dose levels, these effects were reversible, with calcium levels returning to normal within two weeks after discontinuation of treatment .

Tissue Selectivity

An important aspect of 1alpha-Hydroxyvitamin D5's safety profile is its apparent selectivity for cancer cells over normal cells. Studies on tissues obtained from breast cancer patients demonstrated that the compound had no effect on cell proliferation, cell death, or differentiation markers in nonmalignant breast tissues, while inducing cell death in cancerous tissues . This tissue selectivity contributes to the compound's favorable therapeutic index.

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